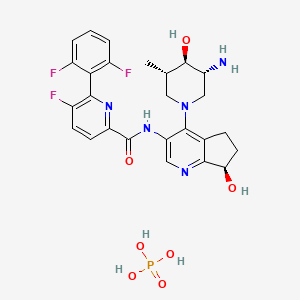
4-Methoxy-2,6-dimethylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,6-dimethylpyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, characterized by the presence of methoxy and dimethyl groups at specific positions on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2,6-dimethyl-4-methoxypyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 4-Methoxy-2,6-dimethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-2,6-dimethyl-5-pyrimidinone.
Reduction: Formation of 4-methoxy-2,6-dimethyl-1,2,3,4-tetrahydropyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2,6-dimethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Methoxy-2,6-dimethylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Comparison: 4-Methoxy-2,6-dimethylpyrimidin-5-amine is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to its analogs. The methoxy group can enhance the compound’s solubility and influence its reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
100859-75-4 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.185 |
IUPAC名 |
4-methoxy-2,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(8)7(11-3)10-5(2)9-4/h8H2,1-3H3 |
InChIキー |
NSMCCOATULLNHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C)OC)N |
同義語 |
Pyrimidine, 5-amino-4-methoxy-2,6-dimethyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)
